Orally Active Factor Xa Inhibition: Superiority of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Core
The 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is a critical structural component in the development of non-amidine, orally active Factor Xa (fXa) inhibitors. When incorporated into a specific piperazine series, compounds like 3c and 3d demonstrated potent anti-fXa activity in vitro and, crucially, significant oral bioavailability in rat models [1]. This contrasts sharply with the majority of traditional amidine-based fXa inhibitors, which, despite high potency, exhibit very poor oral absorption and thus are unsuitable for oral drug development [2].
| Evidence Dimension | Oral Bioavailability of fXa Inhibitor Scaffold |
|---|---|
| Target Compound Data | Core structure enables oral activity; compounds derived from this core (3c/3d) show potent ex vivo anti-fXa activity after oral administration |
| Comparator Or Baseline | Amidine-based fXa inhibitors (e.g., DX-9065a) or alternative non-amidine scaffolds |
| Quantified Difference | Qualitative difference: The target core provides a non-amidine binding motif, a key feature enabling oral absorption. Amidine-containing inhibitors are described as 'not sufficiently absorbed in intestinal tracts' [2]. |
| Conditions | In vitro fXa enzyme assay and ex vivo rat model following oral administration |
Why This Matters
This differentiates the compound as a starting point for developing orally bioavailable anticoagulants, a key advantage over amidine-based analogs that are limited to parenteral administration.
- [1] Haginoya, N., et al. (2004). Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(11), 2935-2939. View Source
- [2] Haginoya, N., et al. (2004). Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(11), 2935-2939. View Source
